molecular formula C12H11IN4O3 B213669 1-ETHYL-N-(4-IODOPHENYL)-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE

1-ETHYL-N-(4-IODOPHENYL)-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B213669
M. Wt: 386.15 g/mol
InChI Key: TXERWSYVFFKGHI-UHFFFAOYSA-N
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Description

1-ETHYL-N-(4-IODOPHENYL)-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of an ethyl group, a nitro group, an iodophenyl group, and a carboxamide group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ETHYL-N-(4-IODOPHENYL)-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the pyrazole ring: This can be achieved by the condensation of hydrazine with a 1,3-dicarbonyl compound.

    Introduction of the nitro group: Nitration of the pyrazole ring can be carried out using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the ethyl group: Alkylation of the pyrazole ring with an ethyl halide in the presence of a base.

    Introduction of the iodophenyl group: This can be done via a coupling reaction, such as a Suzuki or Heck reaction, using an appropriate iodophenyl precursor.

    Formation of the carboxamide group: This can be achieved by reacting the pyrazole derivative with an appropriate amine and a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-ETHYL-N-(4-IODOPHENYL)-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The iodophenyl group can be substituted with other functional groups via nucleophilic aromatic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols, base (e.g., NaOH), solvent (e.g., DMF).

    Coupling Reactions: Palladium catalysts, bases (e.g., K2CO3), solvents (e.g., toluene).

Major Products

    Reduction of the nitro group: 1-ethyl-4-amino-N-(4-iodophenyl)-1H-pyrazole-5-carboxamide.

    Substitution of the iodophenyl group: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be studied for its potential as a pharmaceutical intermediate or active compound with biological activity.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Chemical Biology: It can be used as a probe or tool compound to study biological processes and pathways.

Mechanism of Action

The mechanism of action of 1-ETHYL-N-(4-IODOPHENYL)-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the iodophenyl group may facilitate binding to hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-4-nitro-1H-pyrazole-5-carboxamide: Lacks the iodophenyl group.

    4-nitro-N-(4-iodophenyl)-1H-pyrazole-5-carboxamide: Lacks the ethyl group.

    1-ethyl-4-amino-N-(4-iodophenyl)-1H-pyrazole-5-carboxamide: Has an amino group instead of a nitro group.

Uniqueness

1-ETHYL-N-(4-IODOPHENYL)-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to the combination of its functional groups, which can impart specific chemical and biological properties. The presence of the nitro group, iodophenyl group, and carboxamide group makes it a versatile compound for various applications.

Properties

Molecular Formula

C12H11IN4O3

Molecular Weight

386.15 g/mol

IUPAC Name

2-ethyl-N-(4-iodophenyl)-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C12H11IN4O3/c1-2-16-11(10(7-14-16)17(19)20)12(18)15-9-5-3-8(13)4-6-9/h3-7H,2H2,1H3,(H,15,18)

InChI Key

TXERWSYVFFKGHI-UHFFFAOYSA-N

SMILES

CCN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)I

Canonical SMILES

CCN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)I

Origin of Product

United States

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